molecular formula C25H20O3 B14389669 1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one CAS No. 88483-89-0

1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one

Cat. No.: B14389669
CAS No.: 88483-89-0
M. Wt: 368.4 g/mol
InChI Key: AEFREIOJPIJWCK-UHFFFAOYSA-N
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Description

1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between anthracene-9-carbaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and safety measures to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with cellular proteins, enzymes, and DNA, leading to modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with significant biological and pharmacological properties.

    Anthracene Derivatives: Compounds containing the anthracene moiety, used in organic electronics and as intermediates in organic synthesis.

Uniqueness

1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one is unique due to the presence of both anthracene and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.

Properties

CAS No.

88483-89-0

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

1-anthracen-9-yl-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H20O3/c1-27-20-13-11-17(24(16-20)28-2)12-14-23(26)25-21-9-5-3-7-18(21)15-19-8-4-6-10-22(19)25/h3-16H,1-2H3

InChI Key

AEFREIOJPIJWCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)OC

Origin of Product

United States

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